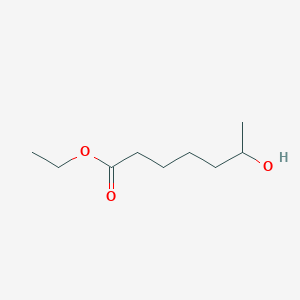
Ethyl 6-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyheptanoic acid ethyl ester is an organic compound with the molecular formula C9H18O3. It is an ester derivative of 6-hydroxyheptanoic acid, characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt).
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyheptanoic acid ethyl ester can be synthesized through the esterification of 6-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyheptanoic acid ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water to shift the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyheptanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 6-hydroxyheptanoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 6-Hydroxyheptanoic acid and ethanol.
Oxidation: 6-Oxoheptanoic acid or 6-carboxyheptanoic acid.
Reduction: 6-Hydroxyheptanol
Scientific Research Applications
6-Hydroxyheptanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Mechanism of Action
The mechanism of action of 6-hydroxyheptanoic acid ethyl ester involves its hydrolysis to 6-hydroxyheptanoic acid, which can then participate in various biochemical pathways. The hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The ester group can undergo nucleophilic acyl substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Ethyl 6-heptenoate: An unsaturated ester with similar structural features but differing in reactivity due to the presence of a double bond.
Ethyl acetate: A simpler ester used widely as a solvent, with different physical and chemical properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness: 6-Hydroxyheptanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions compared to simpler esters.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 6-hydroxyheptanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
PCBIIHMJZWSPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















